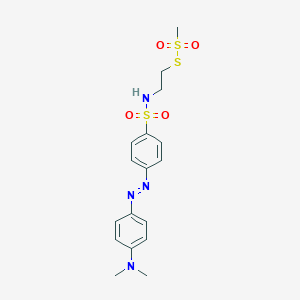
O-Allyl-alpha-D-glucose
Overview
Description
O-Allyl-alpha-D-glucose is a compound with the molecular formula C9H16O6 and a molecular weight of 220.220 . It is also known by other names such as Prop-2-en-1-yl alpha-D-glucopyranoside and alpha-D-Glucopyranoside, 2-propen-1-yl .
Synthesis Analysis
The synthesis of O-Allyl-alpha-D-glucose involves complex chemical reactions. For instance, D-Glucose pentaacetate, an important intermediate for the synthesis of different types of glycosides, has been found to react faster with nucleophiles in the presence of Lewis acids . Another study discusses the one-pot oligosaccharide synthesis involving glycosylations and radical halogenation activation of allyl glycosides .Molecular Structure Analysis
The molecular structure of O-Allyl-alpha-D-glucose is based on the structure of D-Glucose. D-Glucose is an aldohexose, a six-carbon sugar with a terminal aldehyde group .Chemical Reactions Analysis
O-Allyl-alpha-D-glucose can undergo various chemical reactions. For instance, it can be involved in the phenomenon known as mutarotation, which involves the change in the optical rotation because of the change in the equilibrium between two anomers .Physical And Chemical Properties Analysis
O-Allyl-alpha-D-glucose has a molecular weight of 220.22 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
One-Pot Oligosaccharide Synthesis
Allyl a-D-Glucopyranoside plays a crucial role in the synthesis of oligosaccharides. The compound serves as a glycosyl donor in chemical glycosylations, which are essential for creating tailor-made oligo- and polysaccharides with functional importance. The activation of allyl glycosides through radical halogenation is a novel approach that leads to the formation of a glycosyl cation, which then reacts with various acceptors to form glycosidic bonds .
Stabilizing Agent in Pharmaceutical Formulations
Due to its structural similarity to trehalose, Allyl a-D-Glucopyranoside can act as a stabilizing agent in pharmaceutical formulations. Trehalose is known for its unique stabilizing properties, and Allyl a-D-Glucopyranoside could potentially offer similar benefits, making it valuable in the development of stable and effective drug formulations .
Enzymatic Synthesis of Glycosyl Derivatives
The enzymatic synthesis of glycosyl derivatives is another significant application. Allyl a-D-Glucopyranoside can be used as a substrate in enzymatic reactions to optimize reaction conditions, substrate specificity, and enzymatic properties. This process is vital for the production of various bioactive glycosides .
Biocatalysis and Green Chemistry
In the field of biocatalysis and green chemistry, Allyl a-D-Glucopyranoside is a candidate for enzymatic reactions that aim to replace traditional chemical synthesis methods. The use of enzymes can lead to more environmentally friendly processes with higher yields and lower costs .
Synthesis of Prebiotic Compounds
Allyl a-D-Glucopyranoside may be used in the synthesis of prebiotic compounds. Its structure allows for the creation of analogues that have prebiotic effects, which can be beneficial for gut health and as low-calorie sweeteners due to their resistance to hydrolysis during digestion .
Chemical Research and Method Development
The compound is also valuable in chemical research for developing new synthetic methods. Its reactivity under specific conditions can be studied to improve glycosylation techniques, leading to more efficient and selective synthesis of complex carbohydrates .
Safety and Hazards
Future Directions
O-Allyl-alpha-D-glucose and similar compounds have potential applications in various fields. For instance, alpha-D-glucans, which include O-Allyl-alpha-D-glucose, are being explored for their potential use in vaccine adjuvants . Additionally, a glucose-based diblock copolymer has been synthesized and studied for its potential use in drug delivery .
Mechanism of Action
Allyl α-D-Glucopyranoside, also known as Allyl-alpha-D-glucopyranoside, O-Allyl-alpha-D-glucose, or Allyl alpha-D-Glucopyranoside, is a carbohydrate derivative that has garnered significant attention in scientific research due to its versatile applications and unique chemical properties .
Target of Action
As a glycoside, Allyl α-D-Glucopyranoside serves as a precursor for synthesizing various glycoconjugates and glycosidic linkages . It has been employed as a substrate or substrate mimic in enzymatic assays to investigate the specificity, catalytic mechanism, and substrate recognition of glycoside hydrolases and glycosyltransferases .
Mode of Action
One notable application of Allyl α-D-Glucopyranoside is its utilization as a glycosyl donor in enzymatic and chemical glycosylation reactions . In these processes, the allyl group serves as a protecting group, facilitating regio- and stereo-selective glycosylation reactions to construct complex carbohydrate structures .
Biochemical Pathways
Allyl α-D-Glucopyranoside plays a pivotal role in advancing our understanding of carbohydrate biology . Its reactivity in organic synthesis enables the preparation of functionalized carbohydrate derivatives and glycoconjugates for various research applications .
Result of Action
The result of Allyl α-D-Glucopyranoside’s action is the creation of complex carbohydrate structures through regio- and stereo-selective glycosylation reactions . These structures can be used in various research applications, including drug delivery systems, biomaterials, and molecular probes .
Action Environment
The action of Allyl α-D-Glucopyranoside is influenced by environmental factors such as pH, temperature, and the presence of other molecules. Its compatibility with diverse reaction conditions and its ease of modification make it a valuable tool for exploring the role of carbohydrates in biological processes .
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKZTHFPGIJNS-ZEBDFXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240344 | |
| Record name | O-Allyl-alpha-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Allyl-alpha-D-glucose | |
CAS RN |
7464-56-4, 94031-20-6 | |
| Record name | Allyl α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7464-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Allyl-alpha-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094031206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Allyl-alpha-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-allyl-α-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-D-Glucopyranoside, 2-propen-1-yl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)

![(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16099.png)








